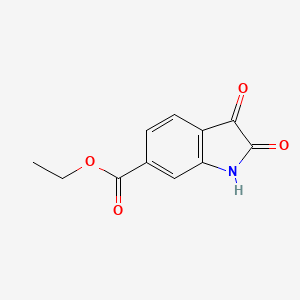

Ethyl 2,3-dioxoindoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Méthodes De Préparation

The synthesis of Ethyl 2,3-dioxoindoline-6-carboxylate typically involves the use of indole derivatives. Various methods have been reported for the synthesis of indoles, including classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Bischler indole synthesis . These methods often involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods may involve the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .

Analyse Des Réactions Chimiques

Ethyl 2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation and ethanolic hydrochloric acid for substitution reactions . Major products formed from these reactions include benzylic alcohols and their derivatives .

Applications De Recherche Scientifique

Ethyl 2,3-dioxoindoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and microbial infections . In industry, it has applications in the production of flavor and fragrance compounds .

Mécanisme D'action

The mechanism of action of Ethyl 2,3-dioxoindoline-6-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives, including this compound, bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the inhibition of viral replication, reduction of inflammation, and induction of cancer cell apoptosis .

Comparaison Avec Des Composés Similaires

Ethyl 2,3-dioxoindoline-6-carboxylate can be compared with other indole derivatives such as Ethyl 6-methoxy-3-methylindole-2-carboxylate and Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate . These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Activité Biologique

Ethyl 2,3-dioxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its indoline scaffold, which is known for its pharmacological versatility. The synthesis of this compound typically involves multi-step reactions that can include condensation reactions and cyclization processes. For instance, it has been synthesized through the reaction of isatin derivatives with ethyl acetoacetate, leading to the formation of the dioxoindoline structure.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. Specifically, compounds derived from isatin, including this dioxoindoline derivative, have shown promising activity against SARS-CoV-2, the virus responsible for COVID-19. In one study, derivatives exhibited IC50 values in the nanomolar range against the SARS-CoV-2 3C-like protease, indicating strong inhibitory effects. For instance, a compound structurally related to this compound demonstrated an IC50 of 45 nM in inhibiting this protease .

Vasorelaxant Activity

This compound has also been evaluated for its vasorelaxant properties. Research indicates that certain derivatives can induce vasodilation effectively. For example, a related compound showed 1.47-fold greater efficacy compared to standard vasodilators, suggesting that modifications to the indoline structure can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituents at C-6 : The presence of electron-withdrawing groups at specific positions on the indoline ring can significantly enhance activity.

- Functional Groups : The introduction of carboxamide groups has been linked to increased inhibition against viral proteases .

The following table summarizes some key derivatives and their observed biological activities:

| Compound Derivative | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 45 | Inhibition of SARS-CoV-2 protease |

| N-substituted isatin analogs | Varies | Broad-spectrum antiviral activity |

| Vasorelaxant derivative | N/A | Induces vasodilation |

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study evaluated various N-substituted isatin compounds for their ability to inhibit SARS-CoV-2 protease. The results indicated that compounds with a carboxamide substitution exhibited potent inhibitory effects, with some achieving IC50 values as low as 45 nM .

- Vasorelaxation Studies : In a separate investigation focusing on vasorelaxant properties, derivatives of this compound were tested on isolated rat aorta. The results demonstrated significant vasodilation compared to control groups, supporting its potential use in treating hypertension .

Propriétés

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBICCSIPFOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677449 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-64-9 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.